molecular formula C12H16 B1238355 o-(3-Pentenyl)toluene CAS No. 6047-69-4

o-(3-Pentenyl)toluene

Cat. No.: B1238355
CAS No.: 6047-69-4
M. Wt: 160.25 g/mol
InChI Key: NKEQCTWCOZGWSY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: o-(3-Pentenyl)toluene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-pentenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the Suzuki-Miyaura coupling reaction. This method utilizes palladium catalysts and boron reagents to couple toluene derivatives with pentenyl boronic acids under mild conditions, providing a scalable and efficient route to the target compound .

Chemical Reactions Analysis

Types of Reactions: o-(3-Pentenyl)toluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond in the pentenyl group can be achieved using catalysts such as palladium on carbon, resulting in the formation of o-(3-pentyl)toluene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: o-(3-pentyl)toluene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

o-(3-Pentenyl)toluene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.

    Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of o-(3-Pentenyl)toluene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

  • o-(3-Butenyl)toluene
  • o-(4-Pentenyl)toluene
  • o-(3-Hexenyl)toluene

Comparison: o-(3-Pentenyl)toluene is unique due to the presence of a pentenyl group, which provides distinct reactivity and properties compared to its analogs. For example, the length and position of the alkyl chain can influence the compound’s boiling point, solubility, and reactivity in various chemical reactions. This uniqueness makes this compound a valuable compound for specific applications where its structural attributes are advantageous.

Properties

IUPAC Name

1-methyl-2-pent-3-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3-4,6-8,10H,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEQCTWCOZGWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045279
Record name 1-Methyl-2-(3-penten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-69-4
Record name 1-Methyl-2-(3-penten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6047-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(3-penten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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